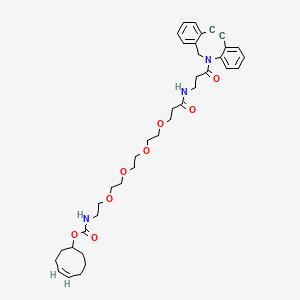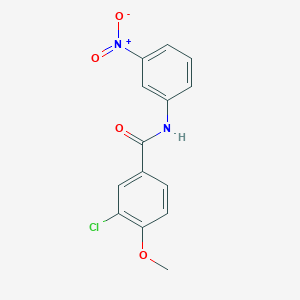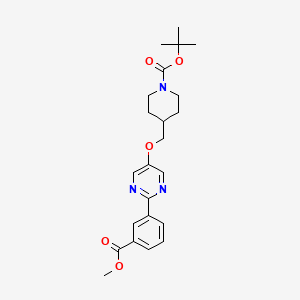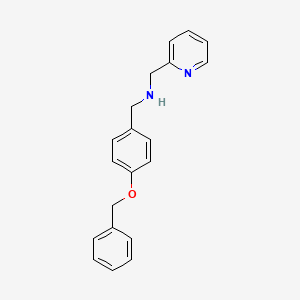
Tco-peg4-dbco
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tco-peg4-dbco is a heterobifunctional click chemistry reagent that contains a trans-cyclooctene (TCO) group and a dibenzylcyclooctyne (DBCO) group. This compound is widely used in bioorthogonal chemistry due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse electron demand Diels-Alder (iEDDA) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tco-peg4-dbco is synthesized through a series of chemical reactions that involve the coupling of TCO and DBCO groups via a polyethylene glycol (PEG) spacer. The synthetic route typically involves:
Activation of TCO and DBCO groups: The TCO group is activated using a suitable reagent, such as terrahydrazine, while the DBCO group is activated using azide.
Coupling Reaction: The activated TCO and DBCO groups are then coupled together using a PEG spacer to form the final compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of TCO and DBCO groups are activated using industrial-grade reagents.
Automated Coupling: Automated systems are used to couple the activated groups with the PEG spacer, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tco-peg4-dbco undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the DBCO group and azide-containing molecules.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This reaction occurs between the TCO group and tetrazine-containing molecules.
Common Reagents and Conditions
SPAAC Reaction: Common reagents include azide-containing molecules, and the reaction typically occurs under mild conditions without the need for a copper catalyst.
iEDDA Reaction: Common reagents include tetrazine-containing molecules, and the reaction also occurs under mild conditions.
Major Products
Scientific Research Applications
Tco-peg4-dbco has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tco-peg4-dbco involves its ability to undergo bioorthogonal reactions without interfering with biological processes. The TCO group reacts with tetrazine-containing molecules via the iEDDA reaction, while the DBCO group reacts with azide-containing molecules via the SPAAC reaction . These reactions form stable linkages, allowing for the precise labeling and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of antibody-drug conjugates.
DBCO-PEG4-SS-TCO: Another click chemistry reagent containing a TCO group that undergoes iEDDA reactions.
Uniqueness
Tco-peg4-dbco is unique due to its dual functionality, allowing it to participate in both SPAAC and iEDDA reactions. This versatility makes it a powerful tool in bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological systems .
Properties
Molecular Formula |
C38H49N3O8 |
|---|---|
Molecular Weight |
675.8 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C38H49N3O8/c42-36(39-20-18-37(43)41-30-33-12-7-6-10-31(33)16-17-32-11-8-9-15-35(32)41)19-22-45-24-26-47-28-29-48-27-25-46-23-21-40-38(44)49-34-13-4-2-1-3-5-14-34/h1-2,6-12,15,34H,3-5,13-14,18-30H2,(H,39,42)(H,40,44)/b2-1- |
InChI Key |
MXNJAXPSMJDOOY-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5R)-2-(4-Amino-6-chloro-1H-imidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11830499.png)


![N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11830510.png)

![2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B11830524.png)


![(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol](/img/structure/B11830548.png)
![3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B11830556.png)

![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid](/img/structure/B11830562.png)


